CID 78060967
Description
CID 78060967 is a chemical compound registered in the PubChem database. PubChem Compound Identifiers (CIDs) are unique numerical labels assigned to chemical substances for systematic tracking and referencing in scientific literature and databases . This absence suggests that the compound may either be newly characterized, understudied, or a hypothetical entry in PubChem.
Properties
Molecular Formula |
Al2Nb3 |
|---|---|
Molecular Weight |
332.6822 g/mol |
InChI |
InChI=1S/2Al.3Nb |
InChI Key |
LSSADYGJMFJIFH-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Nb].[Nb].[Nb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060967 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions such as temperature, pressure, and time are optimized to achieve the best results.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in achieving high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: CID 78060967 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction rate and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Scientific Research Applications
CID 78060967 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78060967 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78060967, we adopt a comparative framework based on structurally or functionally analogous compounds described in the evidence. Key parameters for comparison include chemical structure, bioactivity, physicochemical properties, and analytical characterization methods .
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings from Analogous Compounds:
Structural Analogues :
- Oscillatoxin derivatives (e.g., CID 101283546) are characterized by cyclic ether moieties and methyl substitutions, with structural elucidation relying on tandem mass spectrometry (MS/MS) .
- Boronic acid derivatives (e.g., CID 53216313) exhibit synthetic versatility, often used in Suzuki-Miyaura cross-coupling reactions .
Bioactivity :
- Nrf2 inhibitors like ChEMBL1724922 are pharmacologically relevant for modulating oxidative stress pathways, with IC₅₀ values in the micromolar range .
- Oscillatoxins are presumed toxins, though their exact mechanisms remain understudied .
Analytical Characterization: GC-MS and LC-ESI-MS are critical for profiling volatile compounds (e.g., terpenoids in ) and polar molecules (e.g., ginsenosides in ), respectively. Source-induced collisionally activated dissociation (CID) in MS enables structural differentiation of isomers, as demonstrated for ginsenosides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
